molecular formula C11H15NO2 B8010118 N-[2-(3-methoxyphenyl)ethyl]acetamide

N-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B8010118
M. Wt: 193.24 g/mol
InChI Key: FLOPYZXYIGHBJL-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenylethyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, where the acetamide group is attached to a 3-methoxyphenylethyl group

Scientific Research Applications

N-(3-Methoxyphenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methoxyphenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylethylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine and acetic anhydride being mixed and heated to facilitate the formation of the acetamide bond .

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-methoxyphenylethyl)acetamide may involve more scalable methods. For instance, the reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenylethylacetamide.

    Reduction: Formation of 3-methoxyphenylethylamine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenylethyl)acetamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylethyl)acetamide: Similar structure but lacks the methoxy group.

    N-(4-Methoxyphenylethyl)acetamide: Similar structure with the methoxy group in a different position.

    N-(3,4-Dimethoxyphenylethyl)acetamide: Contains an additional methoxy group.

Uniqueness

N-(3-Methoxyphenylethyl)acetamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(13)12-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOPYZXYIGHBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-methoxyphenethylamine (56.6 g, 0.37 m) and triethylamine (38.0 g, 0.38 m) in CHCl3 (900 ml) was added acetyl chloride (33.0 g, 0.42 m) dropwise over a period of 30 minutes at 20°-25° C., and then the reaction was stirred overnight. The mixture was extracted with 500 ml ice water, then extracted further with 2×500 ml cold water. The chloroform layer was dried over MgSO4 and concentrated to N-acetyl-3-methoxyphenethylamine as an oil (90 g).
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56.6 g
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38 g
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33 g
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900 mL
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Synthesis routes and methods II

Procedure details

3-methoxyphenethylamine(50 g, 0.33 mol) was dissolved in a soultion of water(130 ml), dichloromethane(210 ml) and sodium hydroxide(17.6 g). Acetyl chloride(25.9 ml, 0.36 mol) was added dropwise at a room temperature to the mixture solution, which was then stirred for 1 hour. The separated dichloromethane layer was dried over anhydrous magnesium sulfate and then concentrated under a reduced pressure to give 63.6 g of the titled compound.
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50 g
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17.6 g
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130 mL
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210 mL
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solvent
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25.9 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In close analogy to the procedure described above, 2-(3-methoxy-phenyl)-ethylamine is reacted with acetic anhydride to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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